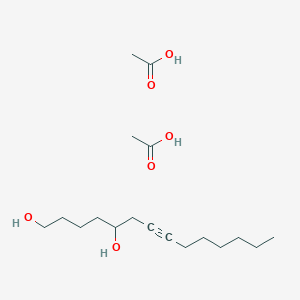
Acetic acid;tetradec-7-yne-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tetradec-7-yne-1,5-diol is a chemical compound with the molecular formula C16H28O3. It is a derivative of acetic acid and tetradec-7-yne-1,5-diol, combining the properties of both components. This compound is of interest due to its unique structure, which includes both an alkyne and a diol functional group, making it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradec-7-yne-1,5-diol typically involves the reaction of tetradec-7-yne-1,5-diol with acetic acid under specific conditions. One common method is the esterification reaction, where the hydroxyl groups of tetradec-7-yne-1,5-diol react with acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;tetradec-7-yne-1,5-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid;tetradec-7-yne-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;tetradec-7-yne-1,5-diol depends on its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the diol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradec-7-yne-1,5-diol: Shares the diol and alkyne functional groups but lacks the acetic acid moiety.
Acetic acid;hexadec-7-yne-1,5-diol: Similar structure with a longer carbon chain.
Acetic acid;octadec-7-yne-1,5-diol: Another similar compound with an even longer carbon chain.
Uniqueness
Acetic acid;tetradec-7-yne-1,5-diol is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
645615-03-8 |
|---|---|
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
acetic acid;tetradec-7-yne-1,5-diol |
InChI |
InChI=1S/C14H26O2.2C2H4O2/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15;2*1-2(3)4/h14-16H,2-6,9-13H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
XXJWGPVSFBDNGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CCC(CCCCO)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


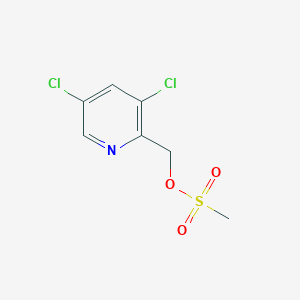
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
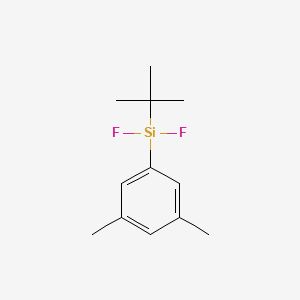
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
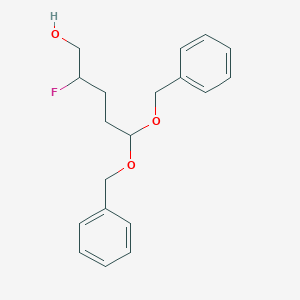
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)
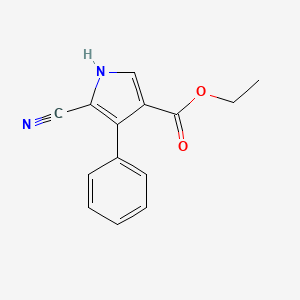
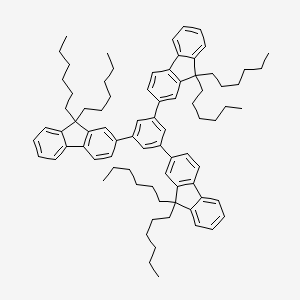
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
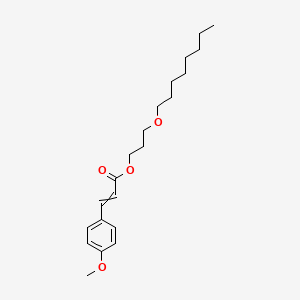
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
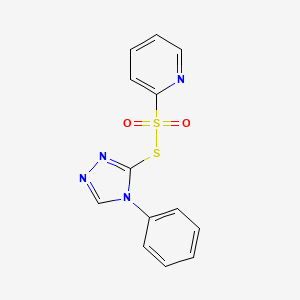
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
